molecular formula C20H22N6OS2 B14035490 (2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol

(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol

Cat. No.: B14035490
M. Wt: 426.6 g/mol
InChI Key: CFQULUVMLGZVAF-VELMOLJFSA-N
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Description

(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile typically involves a multi-step process. One common method is the base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 2-aminoacetophenone under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and sulfanyl groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols.

Scientific Research Applications

(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile lies in its combination of amino and sulfanyl groups, which provide distinct reactivity and interaction capabilities. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H22N6OS2

Molecular Weight

426.6 g/mol

IUPAC Name

(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol

InChI

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11-,18-12+;

InChI Key

CFQULUVMLGZVAF-VELMOLJFSA-N

Isomeric SMILES

CCO.C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C(=C(/N)\SC2=CC=CC=C2N)/C#N)/N

Canonical SMILES

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Origin of Product

United States

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